molecular formula C9H8N2O7 B114567 Bis(2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 74124-79-1

Bis(2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No. B114567
CAS RN: 74124-79-1
M. Wt: 256.17 g/mol
InChI Key: PFYXSUNOLOJMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” is a chemical compound with the molecular formula C9H8N2O7 . It is commonly used as a reagent for the preparation of N-succinimidyl esters of amino acids and other acids .


Synthesis Analysis

While specific synthesis methods for “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” were not found in the search results, related compounds have been synthesized through coupling reactions .


Molecular Structure Analysis

The molecular structure of “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The InChI key is PFYXSUNOLOJMDX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” has a molecular weight of 256.17 g/mol . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Conducting Polymers from Pyrrole-Based Monomers

Electropolymerization studies have utilized derivatized bis(pyrrol-2-yl) arylenes for synthesizing conducting polymers with low oxidation potentials. These polymers demonstrate stability in their conducting form, highlighting the potential of similar compounds in electronic applications (Sotzing et al., 1996).

2. Photo-Patternable Cross-Linked Epoxy System

Bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate has been synthesized for developing photo-patternable cross-linked epoxy systems. These systems are applicable in deep UV lithography, demonstrating the compound’s relevance in advanced materials technology (Huh et al., 2009).

3. Non-Isocyanate Polyurethanes from Biobased Bis(cyclic Carbonate)

A biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid has been synthesized for creating non-isocyanate polyurethanes (NIPUs). This study demonstrates the utility of bis(cyclic carbonates) in producing environmentally friendly polymers (Zhang et al., 2017).

4. Electron-Donor-Acceptor Systems

Compounds like 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) exhibit properties similar to chlorophyll a, suggesting their use in biomimetic electron donor−acceptor systems. This aligns with research exploring alternatives to natural photosynthetic systems (Lukas et al., 2002).

5. Polyhydroxyurethanes via Polyaddition

Polyaddition of novel bis(seven-membered cyclic carbonates) with diamines has been explored to produce polyhydroxyurethanes, illustrating the versatility of bis(cyclic carbonates) in polymer chemistry (Tomita et al., 2001).

6. Lithium-Ion Battery Electrolyte Additive

Research on dicationic ionic liquids, including compounds similar to bis(cyclic carbonates), has been conducted to enhance the safety and performance of lithium-ion batteries. These additives address degradation concerns and improve battery life (Chatterjee et al., 2020).

7. Luminescence Properties in Coordination Polymers

The synthesis and study of coordination polymers incorporating bis(imidazol-1′-yl)pyridine and similar compounds have revealed interesting luminescent properties, suggesting applications in materials science and nanotechnology (Li et al., 2020).

Safety And Hazards

“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” may cause skin and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing when handling this compound . It is also advised to avoid all personal contact, including inhalation .

Future Directions

While specific future directions for “Bis(2,5-dioxopyrrolidin-1-yl) carbonate” were not found in the search results, it is likely that this compound will continue to be used in the synthesis of various chemical compounds .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYXSUNOLOJMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225080
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,5-dioxopyrrolidin-1-yl) carbonate

CAS RN

74124-79-1
Record name Disuccinimidyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(succinimido) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(succinimido) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.5 g (0.1 mol) of N-hydroxysuccinimide was admixed with 6 ml (0.05 mol) of trichloromethyl chloroformate (TCF), and the resultant admixture was melted by heating. The heating was continued for 10 minutes and then the resultant melt was allowed to cool and to deposit a colorless crystalline material. This crystalline material was filtered off from the liquid phase and recrystallized from acetonitrile, affording 6.5 g of the titled compound in the form of colorless crystals. Yield 50%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 2
Reactant of Route 2
Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 3
Reactant of Route 3
Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 4
Reactant of Route 4
Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 5
Reactant of Route 5
Bis(2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 6
Reactant of Route 6
Bis(2,5-dioxopyrrolidin-1-yl) carbonate

Citations

For This Compound
28
Citations
J Cowell, M Buck, AH Essa, R Clarke… - …, 2017 - Wiley Online Library
Biotinylation of amines is widely used to conjugate biomolecules, but either the resulting label is non‐removable or its removal leaves a tag on the molecule of interest, thus affecting …
T De Ventura, V Zanirato - European Journal of Organic …, 2021 - Wiley Online Library
Sulfonylureas are employed in a variety of applications including use as drugs to treat type II diabetes and as plant growth regulators or herbicides. Traditionally, the synthesis of …
T Yempala, T Babu, S Karmakar… - Angewandte …, 2019 - Wiley Online Library
Most multi‐action Pt IV prodrugs have bioactive ligands containing carboxylates. This is probably due to the ease of carboxylating the OH axial ligands and because following reduction, …
Number of citations: 44 onlinelibrary.wiley.com
T Babu, A Sarkar, S Karmakar, C Schmidt… - Inorganic …, 2020 - ACS Publications
Multiaction Pt(IV) prodrugs can overcome resistance associated with the FDA approved Pt(II) drugs like cisplatin. Intracellular reduction of the octahedral Pt(IV) derivatives of cisplatin …
Number of citations: 33 pubs.acs.org
J Lizza - 2020 - d-scholarship.pitt.edu
The 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc) protecting group is a new carbamate protecting group for various types of amines. Installation can be accomplished using …
Number of citations: 3 d-scholarship.pitt.edu
PR Athawale, N Kumari, MR Dandawate… - European Journal of …, 2019 - Wiley Online Library
Chiral 4,4–dimethyl tetrahydrofuran (THF) derivatives were synthesized from commercially available D‐(–)/ l‐(+) pantolactones, which can serve as chiral building blocks in medicinal …
YV Martynenko-Makaev, VV Udodova… - Russian Journal of …, 2018 - Springer
Alkylation of pentaerythritol symmetrically substituted with propylene glycol with propargyl bromide afforded compounds containing two or three alkyne moieties. Amidophosphite …
Number of citations: 3 link.springer.com
Z Chen, W Mori, X Deng, R Cheng… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is a serine hydrolase that degrades 2-arachidonoylglycerol (2-AG) in the endocannabinoid system (eCB). Selective inhibition of MAGL has emerged as …
Number of citations: 31 pubs.acs.org
L Hassanzadeh, S Chen, RN Veedu - Pharmaceuticals, 2018 - mdpi.com
Aptamers are short single-stranded DNA or RNA oligonucleotide ligand molecules with a unique three-dimensional shape, capable of binding to a defined molecular target with high …
Number of citations: 25 www.mdpi.com
F Graßl, L Bock, A Huete-Huerta González… - Journal of Medicinal …, 2023 - ACS Publications
The high affinity dopamine D 4 receptor ligand APH199 and derivatives thereof exhibit bias toward the G i signaling pathway over β-arrestin recruitment compared to quinpirole. Based …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.